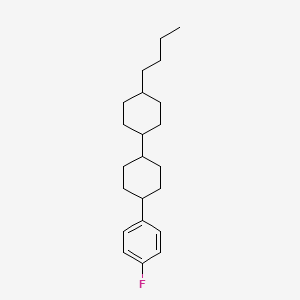

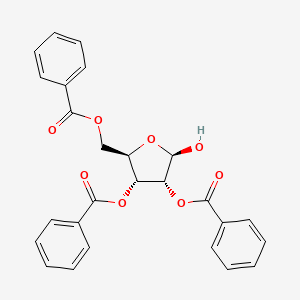

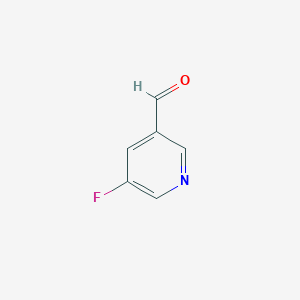

![molecular formula C12H10O3 B1315810 8-hidroxi-1H,2H,3H,4H-ciclopenta[c]croman-4-ona CAS No. 131526-88-0](/img/structure/B1315810.png)

8-hidroxi-1H,2H,3H,4H-ciclopenta[c]croman-4-ona

Descripción general

Descripción

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

The exact mass of the compound 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos medicinales

El esqueleto de cromano-4-ona es integral para una gran clase de compuestos medicinales. Los compuestos sintéticos con este esqueleto muestran notables actividades biológicas, lo que ha llevado a extensos estudios para mejorar las metodologías de síntesis de compuestos derivados de la 4-cromanon .

Actividad antimicrobiana

Las 3-hidroxi-4H-croman-4-onas basadas en espirocromanon se han sintetizado utilizando una reacción de Algar–Flynn–Oyamada modificada. Estos compuestos han sido evaluados por su actividad antimicrobiana, mostrando una eficacia moderada a buena contra diferentes cepas patógenas .

Propiedades antiinflamatorias

Se ha encontrado que los compuestos derivados del esqueleto de cromano-4-ona poseen actividades antiinflamatorias. Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .

Efectos antioxidantes

Las propiedades antioxidantes de las cromano-4-onas espiro-sustituidas son de gran interés. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo, que está relacionado con diversas enfermedades crónicas .

Potencial antiarrítmico

Algunos derivados de la 4-cromanon exhiben efectos antiarrítmicos, lo que podría ser beneficioso en el tratamiento de latidos irregulares del corazón y otras afecciones cardíacas .

Actividad anti-VIH

Los derivados de la cromano-4-ona han mostrado potencial como agentes anti-VIH, proporcionando una base estructural para el desarrollo de nuevas terapias para la infección por VIH .

Propiedades anticancerígenas y anticarcinogénicas

Los flavonoides, que comparten un motivo estructural similar con las cromano-4-onas, son conocidos por sus actividades anticancerígenas o anticarcinogénicas. Esto sugiere que los derivados de la cromano-4-ona también podrían explorarse por su eficacia en la prevención y el tratamiento del cáncer .

Inhibición enzimática

La cromano-4-ona y sus derivados son capaces de inhibir muchos tipos de enzimas, lo que es una propiedad valiosa en el diseño de fármacos que se dirigen a vías metabólicas específicas .

Mecanismo De Acción

Target of Action

The primary target of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

The compound interacts with FtsZ by binding to its active site. This binding disrupts the assembly of FtsZ filaments, preventing the formation of the Z-ring, which is essential for cell division. Consequently, bacterial cells cannot complete cytokinesis, leading to cell death. The inhibition of FtsZ by 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one represents a novel mechanism distinct from traditional antibiotics .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell division process. By targeting FtsZ, 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one disrupts the coordinated assembly of proteins required for septum formation. Downstream effects include incomplete cell division, abnormal cell morphology, and bacterial death .

Result of Action

At the molecular level, inhibition of FtsZ disrupts the bacterial cell division machinery, preventing proper septum formation. This results in bacterial growth arrest and eventual cell death. Cellular effects include altered morphology, impaired replication, and loss of viability .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability:

Análisis Bioquímico

Biochemical Properties

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with RNA-dependent RNA polymerase enzymes, which are crucial for the replication of certain viruses . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways.

Cellular Effects

The effects of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NMDA receptor, which plays a critical role in synaptic plasticity and memory function . This modulation can lead to changes in cellular responses and overall cell health.

Molecular Mechanism

At the molecular level, 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its interaction with RNA-dependent RNA polymerase enzymes results in the inhibition of viral replication . This mechanism is crucial for its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic uses.

Dosage Effects in Animal Models

The effects of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and improvement in cellular function. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these pathways is important for predicting the compound’s effects in biological systems.

Transport and Distribution

The transport and distribution of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation in specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

8-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-7-4-5-11-10(6-7)8-2-1-3-9(8)12(14)15-11/h4-6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCZVRBMNHDJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560707 | |

| Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131526-88-0 | |

| Record name | 8-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)

![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)